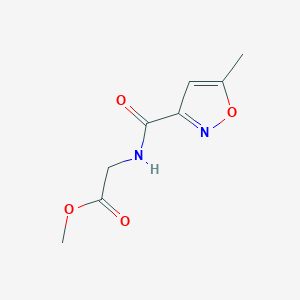
methyl N-(5-methyl-1,2-oxazole-3-carbonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(5-methyl-1,2-oxazole-3-carbonyl)glycinate is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.176 Da It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including methyl N-(5-methyl-1,2-oxazole-3-carbonyl)glycinate, can be achieved through various methods. One common approach involves the cycloaddition of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods are known for their high yields and functional group compatibility.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are gaining popularity due to their sustainability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(5-methyl-1,2-oxazole-3-carbonyl)glycinate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cycloaddition reactions, forming different isoxazole derivatives .
Common Reagents and Conditions
Common reagents used in the reactions of isoxazole derivatives include tert-butyl nitrite, isoamyl nitrite, and CuCl . Reaction conditions often involve moderate temperatures and the presence of catalysts such as AuCl3 and CuCl .
Major Products
The major products formed from these reactions are typically substituted isoxazoles, which can be further functionalized for various applications .
Applications De Recherche Scientifique
Methyl N-(5-methyl-1,2-oxazole-3-carbonyl)glycinate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl N-(5-methyl-1,2-oxazole-3-carbonyl)glycinate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity, which allows them to exert various effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl N-(5-methyl-1,2-oxazole-3-carbonyl)glycinate include:
- Methyl 5-methyl-1,2-oxazole-3-carboxylate
- 5-methyl-1,3-oxazole-2-carbaldehyde
- Methyl 2-methyloxazole-4-carboxylate
Uniqueness
This compound is unique due to its specific structure, which includes a glycine moiety attached to the isoxazole ring. This structural feature may confer distinct chemical and biological properties compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C8H10N2O4 |
|---|---|
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
methyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C8H10N2O4/c1-5-3-6(10-14-5)8(12)9-4-7(11)13-2/h3H,4H2,1-2H3,(H,9,12) |
Clé InChI |
FPAQMEYCJIMDCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C(=O)NCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11114285.png)
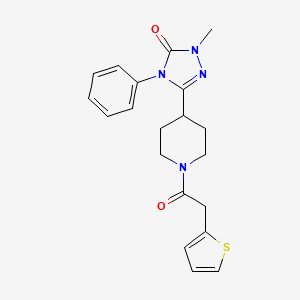
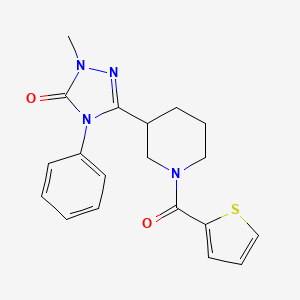
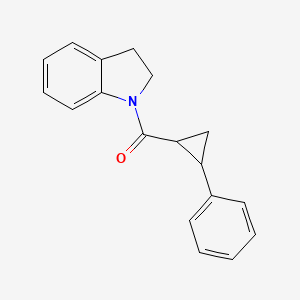
![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11114324.png)
![[2-({3-[(3-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B11114327.png)
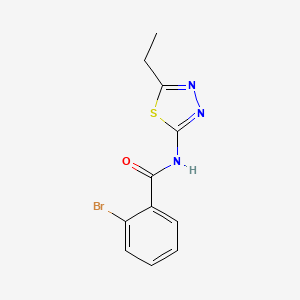
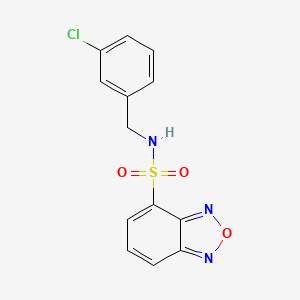
![N-[2-(3-chlorophenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B11114345.png)
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide](/img/structure/B11114352.png)

![3,4-Dimethoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11114359.png)

![2-Isopropyl-5-methyl-[1,4]benzoquinone 4-(4-methyl-benzoyl)oxime](/img/structure/B11114368.png)
